N-Stearoylsphingomyelin

Membrane Biophysics Lipid Bilayer Structure X-ray Scattering

Researchers requiring reproducible membrane models face variability from undefined sphingomyelin extracts. N-Stearoylsphingomyelin (C18:0-SM) eliminates this by providing a single, stereochemically pure (D-erythro) molecular species with defined C18:0 acyl chain. - Ensures consistent bilayer thickness & phase transition behavior for reliable biophysical assays. - Serves as a matched, high-purity standard for quantitative LC-MS/MS lipidomics. - Delivered with confirmed stereochemical purity (≥98%) to avoid L-threo contamination. Ideal for myelin research, lipid raft studies, and enzyme kinetics. Bulk quantities available with guaranteed stability for global shipment.

Molecular Formula C41H83N2O6P
Molecular Weight 731.1 g/mol
CAS No. 58909-84-5
Cat. No. B1236389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Stearoylsphingomyelin
CAS58909-84-5
SynonymsN-SSPC
N-stearoylsphingomyelin
N-stearoylsphingosine-phosphorylcholine
stearoylsphingomyelin
Molecular FormulaC41H83N2O6P
Molecular Weight731.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O
InChIInChI=1S/C41H83N2O6P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-41(45)42-39(38-49-50(46,47)48-37-36-43(3,4)5)40(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h32,34,39-40,44H,6-31,33,35-38H2,1-5H3,(H-,42,45,46,47)/b34-32+/t39-,40+/m0/s1
InChIKeyLKQLRGMMMAHREN-YJFXYUILSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Stearoylsphingomyelin (CAS 58909-84-5): A Defined-Acyl-Chain Sphingomyelin for Precise Lipidomics and Biophysics


N-Stearoylsphingomyelin (CAS 58909-84-5), also referred to as N-Stearoyl-D-erythro-sphingosylphosphorylcholine or SM d18:1/18:0, is a structurally defined sphingolipid . It features a sphingosine backbone (d18:1) N-linked to a specific stearoyl (C18:0) fatty acid chain [1]. This compound serves as a key analytical standard [2] and a fundamental tool in membrane biophysics research, where its defined acyl chain enables precise, reproducible investigations into lipid bilayer properties and function [3]. Unlike heterogeneous natural sphingomyelin extracts, this single molecular species eliminates compositional variability.

The Risk of Substituting N-Stearoylsphingomyelin: Why Defined Acyl Chain Length is Non-Negotiable for Reproducibility


The selection of a specific sphingomyelin (SM) species is a critical determinant of experimental outcomes. N-Stearoylsphingomyelin (C18:0-SM) cannot be functionally substituted with other SM species or undefined natural extracts because its N-acyl chain length directly and predictably governs key biophysical properties, including lipid bilayer thickness and phase transition behavior [1]. Furthermore, in analytical workflows like LC-MS/MS, precise identification and quantification of C18:0-SM requires a matched, high-purity standard [2]. Importantly, the stereochemical purity (D-erythro configuration) of the compound is crucial, as the L-threo diastereomer exhibits different phase transition properties [3] and may be a contaminant in semi-synthetic preparations [4]. Failure to control for these variables—acyl chain length, headgroup identity, and stereochemistry—directly compromises data reproducibility and the validity of conclusions drawn from both biophysical assays and lipidomic studies.

Quantitative Evidence for N-Stearoylsphingomyelin Differentiation: A Procurement-Focused Guide


Bilayer Thickness: N-Stearoylsphingomyelin (C18:0) Defines a Specific Point on the Acyl Chain Length Continuum

The phosphate-to-phosphate distance (dp-p), a measure of lipid bilayer thickness, is a direct function of the N-acyl chain length in sphingomyelins. N-Stearoylsphingomyelin (C18:0-SM) has a defined dp-p that differs from both shorter and longer analogs [1]. This allows researchers to rationally select a lipid with a specific bilayer thickness for model membrane studies, a critical parameter for studying lipid-protein interactions and membrane domain formation.

Membrane Biophysics Lipid Bilayer Structure X-ray Scattering

Phase Transition Enthalpy: C18:0-SM Exhibits Distinct Thermodynamic Behavior from Longer-Chain Sphingomyelins

The main gel-to-liquid crystalline phase transition enthalpy (ΔHM) for N-stearoylsphingomyelin (C18:0-SM) is quantifiably different from that of sphingomyelins with longer N-acyl chains. This demonstrates that membrane thermal stability is not a linear function of chain length [1]. This thermodynamic property is crucial for understanding how this specific lipid species contributes to membrane domain stability and function in both model and biological systems.

Thermodynamics Differential Scanning Calorimetry Lipid Phase Behavior

Chromatographic Differentiation: N-Stearoylsphingomyelin Possesses a Unique Rf Value for Identity Confirmation

In high-performance thin-layer chromatography (HPTLC), the Rf (retention factor) of acyl-chain-defined sphingomyelins increases linearly with the length of the N-linked acyl chain [1]. N-Stearoylsphingomyelin (C18:0-SM) thus exhibits a unique and predictable Rf value that is distinct from both shorter (e.g., C16:0-SM) and longer (e.g., C24:0-SM) chain variants. This property is essential for its qualitative identification and purity assessment in lipid mixtures.

High-Performance Thin-Layer Chromatography HPTLC Lipid Analysis

Tissue-Specific Abundance: N-Stearoylsphingomyelin is the Predominant Sphingomyelin Species in Brain Tissue

Quantitative lipidomic analysis across 35 mammalian tissues and cell types reveals a unique tissue-specific distribution for sphingomyelin species [1]. While C16:0-SM is the dominant species in most tissues, brain tissue is a notable exception. In brain, C18:0-SM (N-Stearoylsphingomyelin) is the most abundant sphingomyelin species, highlighting its specialized physiological role in the nervous system.

Lipidomics Neurochemistry Tissue-Specific Lipid Profiles

Analytical Method for Stereochemical Purity Verification: Ensuring the D-erythro Configuration

The biological activity and physical properties of sphingomyelins are highly dependent on stereochemistry. Naturally occurring sphingomyelins possess the D-erythro-(2S,3R) configuration [1]. A validated normal-phase HPLC method has been established to separate the natural D-erythro isomer from the L-threo diastereomer, a common contaminant in semi-synthetic preparations [1]. This method enables verification of a product's stereochemical purity.

Chiral Chromatography HPLC Stereoisomer Separation

Procurement-Driven Applications: Optimal Use Cases for N-Stearoylsphingomyelin (CAS 58909-84-5)


Neuroscience and Brain Lipid Research

Given its status as the predominant sphingomyelin species in mammalian brain tissue [1], N-Stearoylsphingomyelin is the biologically relevant standard for studies of myelin structure, neuronal membrane organization, and neurological disease biomarkers. Its use ensures that in vitro findings are more directly translatable to in vivo brain physiology.

Precision Model Membrane and Biophysics Studies

This compound is essential for constructing model membranes (e.g., supported lipid bilayers, giant unilamellar vesicles) where precise control over bilayer thickness and phase transition thermodynamics is required [2][3]. Its defined C18:0 acyl chain allows for the rational design of experiments investigating lipid raft formation, lipid-protein interactions, and membrane mechanics.

Lipidomics Internal Standard and Method Calibration

N-Stearoylsphingomyelin serves as a high-purity, chain-defined standard for the calibration of analytical instruments (e.g., LC-MS/MS) [4] and for spiking experiments to correct for matrix effects in quantitative lipidomic workflows. Its unique chromatographic properties [5] also make it suitable for method development and as a reference marker in HPTLC.

Biochemical Assays Requiring Defined Lipid Substrates

For studies on sphingomyelinase activity or other enzymes involved in sphingolipid metabolism, N-Stearoylsphingomyelin provides a defined, homogenous substrate. This eliminates the variability introduced by natural sphingomyelin mixtures, enabling more accurate kinetic measurements and a clearer understanding of enzyme specificity [6].

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